N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

EAAT3 Neuropharmacology Selectivity

N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (CAS 104716-51-0) is a heterocyclic small molecule with the molecular formula C12H10N4 and a molecular weight of 210.23 g/mol. It features an imidazo[1,2-a]pyridine core scaffold bearing a pyridin-2-yl substituent at the 3-amino position.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 104716-51-0
Cat. No. B11891341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
CAS104716-51-0
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=CN=C3N2C=CC=C3
InChIInChI=1S/C12H10N4/c1-3-7-13-10(5-1)15-12-9-14-11-6-2-4-8-16(11)12/h1-9H,(H,13,15)
InChIKeyDEIARFPHKRMAJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (CAS 104716-51-0): Procurement Specifications and Core Molecular Properties


N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (CAS 104716-51-0) is a heterocyclic small molecule with the molecular formula C12H10N4 and a molecular weight of 210.23 g/mol. It features an imidazo[1,2-a]pyridine core scaffold bearing a pyridin-2-yl substituent at the 3-amino position . This compound is primarily utilized as a versatile synthetic building block and a core scaffold in medicinal chemistry programs targeting kinase inhibition (e.g., PI3K, IRAK-4, Mer/Axl) and antiviral applications [1]. Its structural configuration, where the pyridine ring is attached via an amine linker at the 3-position, distinguishes it from C-2 aryl-substituted regioisomers and is a critical determinant of pharmacological activity and synthetic utility.

Why N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine Cannot Be Simply Replaced by Generic Imidazo[1,2-a]pyridine Analogs


The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, but minor structural modifications lead to drastic changes in biological activity and selectivity. Generic substitution of N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine with close analogs such as the 2-pyridin-2-yl regioisomer (CAS 1216060-90-0) or N-phenyl derivatives (e.g., LASSBio-1135, CAS 852453-71-5) is not feasible without risking loss of target engagement or altered pharmacokinetic profiles [1]. Quantitative Structure-Activity Relationship (QSAR) studies on imidazo[1,2-a]pyridine-based IRAK-4 inhibitors have demonstrated that the nature and position of the N-3 substituent are key variables governing inhibitory potency (IC50) and selectivity profiles [2]. The evidence below quantifies these critical differentiators to inform precise scientific procurement decisions.

Quantitative Differentiation Evidence for N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Head-to-Head and Cross-Study Data


Regioisomeric Differentiation: N-3 vs. C-2 Pyridinyl Substitution Dictates EAAT3 Transporter Selectivity

In a study of imidazo[1,2-a]pyridine-3-amines as selective EAAT3 inhibitors, the substitution pattern at the 3-amino position was found to be critical for selectivity. While the target compound N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine serves as the core scaffold for this series, the optimized analog 3a (2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine) demonstrated an IC50 of 13 μM against EAAT3 with a >20-fold selectivity over EAAT1,2,4 [1]. In contrast, the C-2 pyridin-2-yl regioisomer (CAS 1216060-90-0) is not reported to exhibit this selectivity profile, underscoring the necessity of the N-3 substituent orientation for transporter selectivity.

EAAT3 Neuropharmacology Selectivity

Anticancer Potency: Metal Complexes of N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine Demonstrate Sub-Micromolar Activity Against Colon Cancer Cells

Copper complexes derived from the N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine scaffold exhibit potent anticancer activity. A copper complex of 6-bromo-N-cyclohexyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (compound 21) showed an IC50 value lower than 1 μM against HT-29 colon cancer cells [1]. By comparison, the free ligand (without metal coordination) is generally inactive, and many standard chemotherapeutic agents such as 5-fluorouracil show IC50 values in the 5-10 μM range in similar HT-29 assays, highlighting the scaffold's unique ability to form potent metallodrugs.

Anticancer Metal Complexes Colon Cancer

Synthetic Versatility: Scalable I2-Promoted One-Pot Synthesis Enables Efficient Procurement of Diversified Libraries

An I2-promoted one-pot protocol enables the synthesis of 2-aryl-3-(pyridine-2-ylamino)imidazo[1,2-a]pyridines from aromatic ketones and 2-aminopyridines in DMSO, avoiding the need for metal catalysts, bases, or ligands . This method provides direct access to N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivatives. In contrast, the synthesis of the 2-pyridin-2-yl regioisomer typically requires multi-step condensation procedures with more stringent conditions . The PIDA-mediated 1,2-ipso-migration protocol further demonstrates scalability and yields ranging from 35-93% for related N-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-amines .

Synthetic Chemistry Library Synthesis Process Chemistry

Kinase Profiling: Scaffold Privilege for PI3Kα and Mer/Axl Inhibition is Contingent on N-3 Substitution Pattern

The imidazo[1,2-a]pyridine scaffold has been validated as a core for potent and selective kinase inhibitors. DNA-encoded library screening identified imidazo[1,2-a]pyridine hits that were optimized to highly selective Type I/II dual Mer/Axl kinase inhibitors with in vivo efficacy [1]. In the PI3K field, fragment-growing strategies on the imidazo[1,2-a]pyridine core yielded potent PI3Kα inhibitors with single-digit nanomolar IC50 values [2]. The N-3 substituent, specifically a pyridin-2-yl group, provides a key hydrogen bond acceptor/donor motif critical for hinge-region binding in the kinase ATP pocket, differentiating it from C-2 aryl analogs that lack this optimal binding geometry.

Kinase Inhibition PI3K Mer/Axl Oncology

Antiviral Differentiation: N-3 Substituent Modulates HIV-1 Reverse Transcriptase Inhibition Potency

A library of imidazo[1,2-a]pyridin-3-amines was screened for HIV-1 non-nucleoside reverse transcriptase (NNRTI) activity. The most potent compound identified, 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile (compound 38), demonstrated a MAGI IC50 of 0.18 μM and a selectivity index >800 [1]. In contrast, initial hit compound N-cyclohexyl-2-isopropylimidazo[1,2-a]pyridin-3-amine (compound 1) was only weakly active in enzymatic assays and poorly active in whole-cell assays [2]. The N-3 substituent was identified as a critical variable: the pyridin-2-ylamino group provides a distinct hydrogen-bonding network compared to the cyclohexylamino group, influencing both potency and resistance profiles.

HIV-1 Antiviral NNRTI Reverse Transcriptase

Selectivity Over COX-2: Imidazo[1,2-a]pyridin-3-amines Exhibit Tunable COX-2 Inhibition Distinct from N-Phenyl Derivatives

LASSBio-1135 (N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, CAS 852453-71-5), a close N-phenyl analog, inhibits human PGHS-2 (COX-2) enzyme activity with an IC50 of 18.5 μM . However, LASSBio-1135 failed to directly inhibit p38 MAPK in vitro, indicating that the N-phenyl substitution contributes to COX-2 activity but not kinase inhibition [1]. The parent scaffold N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, lacking the N-phenyl group, serves as a cleaner starting point for kinase-targeted programs without confounding COX-2 activity, providing a selectivity advantage over N-phenyl derivatives.

COX-2 Anti-inflammatory Selectivity

Recommended Application Scenarios for Procured N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine Based on Quantitative Evidence


EAAT3-Targeted Probe Development in Neuroscience

Utilize N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine as the core scaffold for developing selective EAAT3 inhibitors. As demonstrated in the primary SAR study, the N-3 substitution pattern is essential for achieving selectivity over EAAT1,2,4 isoforms. Starting from this scaffold, researchers can introduce lipophilic substituents at the 7- and/or 8-positions to achieve IC50 values as low as 7.2 μM with ~35-fold selectivity over other EAAT subtypes [1]. This compound is unsuitable for substitution with the C-2 pyridin-2-yl regioisomer, which lacks the necessary spatial orientation for transporter binding.

Metallodrug Discovery for Colorectal Cancer

Employ N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine as a ligand for the synthesis of copper or zinc complexes targeting HT-29 colon cancer cells. Copper complexes derived from this scaffold have demonstrated sub-micromolar IC50 values (<1 μM), significantly outperforming the free ligand and standard chemotherapeutic baselines such as 5-fluorouracil (~5-10 μM) [1]. The N-3 pyridin-2-yl group provides essential metal-coordinating nitrogen atoms for complex formation.

Kinase Inhibitor Library Synthesis via Diversity-Oriented One-Pot Protocol

Leverage the I2-promoted one-pot synthesis to generate diverse libraries of 2-aryl-3-(pyridine-2-ylamino)imidazo[1,2-a]pyridines from commercially available aromatic ketones and 2-aminopyridines. The metal-free, base-free protocol in DMSO enables rapid parallel synthesis with yields up to 93% [1]. This approach is significantly more efficient than multi-step syntheses required for C-2 substituted analogs, reducing both time and cost for high-throughput kinase inhibitor screening campaigns.

NNRTI Lead Optimization for HIV-1 Drug Discovery

Use N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine as the starting scaffold for designing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). SAR studies have shown that proper substitution at the N-3, C-2, and C-5 positions can yield compounds with MAGI IC50 values as low as 0.18 μM and selectivity indices exceeding 800 [1]. The scaffold's compatibility with the Groebke-Blackburn-Bienaymé multicomponent reaction enables efficient parallel synthesis of focused libraries for hit-to-lead optimization .

Quote Request

Request a Quote for N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.